

Molecular structure and weight of 3,5-Dichlorobenzyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichlorobenzyl chloride

Cat. No.: B1295339

[Get Quote](#)

An In-depth Technical Guide to 3,5-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and experimental protocols related to **3,5-Dichlorobenzyl chloride**.

Molecular Structure and Physicochemical Properties

3,5-Dichlorobenzyl chloride, with the IUPAC name 1,3-dichloro-5-(chloromethyl)benzene, is an organic compound that serves as a key intermediate in various chemical syntheses.^[1] Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 3 and 5, and a chloromethyl group at position 1.

Molecular and Physicochemical Data Summary

The key quantitative data for **3,5-Dichlorobenzyl chloride** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ Cl ₃	[1] [2]
Molecular Weight	195.5 g/mol (195.47 g/mol)	[1] [2]
Monoisotopic Mass	193.945683 Da	[1]
CAS Number	3290-06-0	[2]
IUPAC Name	1,3-dichloro-5-(chloromethyl)benzene	[1]
Synonyms	1-Chloromethyl-3,5-dichlorobenzene	[1]
Melting Point	36 °C	[3]
InChI Key	ZFLRKAMKGYNFPH-UHFFFAOYSA-N	[4]
SMILES	ClCc1cc(Cl)cc(Cl)c1	[3]

Molecular Structure Visualization

The following diagram illustrates the 2D chemical structure of **3,5-Dichlorobenzyl chloride**.

Molecular structure of **3,5-Dichlorobenzyl chloride**.

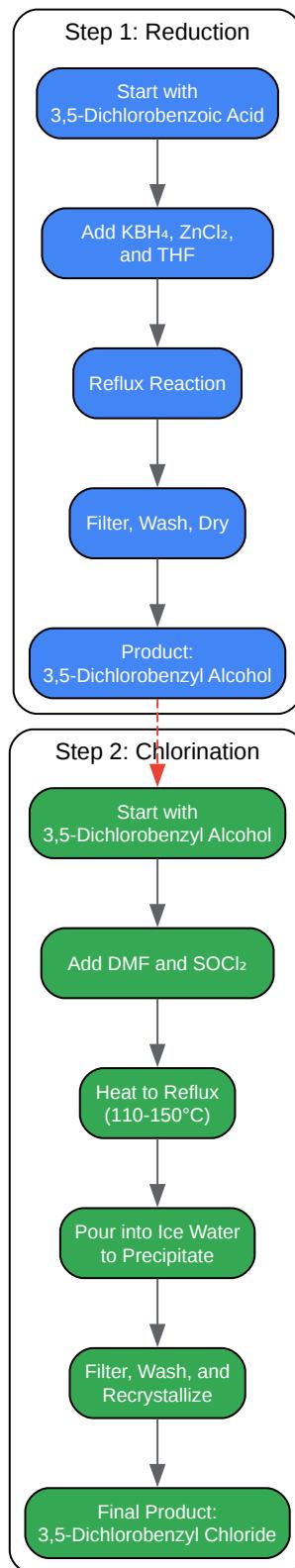
Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of **3,5-Dichlorobenzyl chloride** are crucial for its application in research and development.

2.1. Synthesis of **3,5-Dichlorobenzyl Chloride**

A documented method for the preparation of **3,5-Dichlorobenzyl chloride** involves a two-step process starting from 3,5-dichlorobenzoic acid.[\[5\]](#)

Step 1: Reduction of 3,5-Dichlorobenzoic Acid to 3,5-Dichlorobenzyl Alcohol


- Add a reducing agent (e.g., KBH₄) and anhydrous zinc chloride to a reaction vessel.

- After vacuum replacement with nitrogen, slowly add tetrahydrofuran (THF) while stirring.
- A solution of 3,5-dichlorobenzoic acid in anhydrous THF is then added dropwise to the reaction mixture.
- Maintain the reaction under reflux.
- After the reaction is complete, add ethyl acetate.
- The resulting product is filtered, washed, and dried to yield 3,5-dichlorobenzyl alcohol.[\[5\]](#)

Step 2: Chlorination of 3,5-Dichlorobenzyl Alcohol

- Add 3,5-dichlorobenzyl alcohol and N,N-dimethylformamide (DMF) to a dry reaction flask equipped with a tail gas absorption device.
- While stirring, add thionyl chloride (SOCl_2) dropwise. A significant amount of HCl gas will be emitted.
- After the gas evolution subsides, heat the mixture to reflux ($110\text{ }^\circ\text{C} - 150\text{ }^\circ\text{C}$) for 1 hour.
- Cool the reaction mixture and pour it into ice water with stirring, which will cause the product to precipitate as a light-yellow solid.
- Filter the solid, wash it with water, and dry it to obtain the crude product.
- Recrystallize the crude product from a mixed solvent of absolute ethanol and n-hexane (e.g., 5:1 ratio) to obtain pure, white crystals of **3,5-dichlorobenzyl chloride**.[\[5\]](#)

The following diagram outlines the workflow for this synthesis protocol.

[Click to download full resolution via product page](#)**Workflow for the synthesis of 3,5-Dichlorobenzyl chloride.**

2.2. Formation and Reaction of 3,5-Dichlorobenzylmagnesium Chloride (Grignard Reagent)

3,5-Dichlorobenzyl chloride can be used to form a Grignard reagent, which is a potent nucleophile in organic synthesis. The presence of two electron-withdrawing chlorine atoms on the benzene ring influences its reactivity.^[6]

Protocol: Synthesis and Reaction with an Aldehyde

- Grignard Reagent Formation:
 - Ensure all glassware is rigorously dried to exclude moisture.
 - In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
 - Add a small amount of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
 - A solution of **3,5-dichlorobenzyl chloride** in the anhydrous solvent is added dropwise from the dropping funnel. Initiation of the reaction may be necessary (e.g., using a small iodine crystal).
 - Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.^[6]
- Reaction with Aldehyde:
 - Cool the solution of the Grignard reagent in an ice bath.
 - A solution of the desired aldehyde in the same anhydrous solvent is added dropwise.
 - After the addition is complete, the reaction mixture is typically stirred for a period at room temperature to ensure the reaction goes to completion.

- The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, dried with an anhydrous salt like sodium sulfate, and the solvent is removed to yield the secondary alcohol product.[6]

The logical relationship for this reaction pathway is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3,5-dichlorobenzyl chloride [stenutz.eu]

- 4. PubChemLite - 3,5-dichlorobenzyl chloride (C7H5Cl3) [pubchemlite.lcsb.uni.lu]
- 5. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular structure and weight of 3,5-Dichlorobenzyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295339#molecular-structure-and-weight-of-3-5-dichlorobenzyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com